Cas no 35359-22-9 (1-methyl-[1,2,4]triazolo[4,3-a]quinoline)

1-methyl-[1,2,4]triazolo[4,3-a]quinoline structure
35359-22-9 structure
Product Name:1-methyl-[1,2,4]triazolo[4,3-a]quinoline
CAS No:35359-22-9
MF:C11H9N3
MW:183.209261655807
CID:1476760
PubChem ID:253504
Update Time:2025-04-21

1-methyl-[1,2,4]triazolo[4,3-a]quinoline Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-[1,2,4]triazolo[4,3-a]quinoline
    • 1-Methyl-[1,2,4]triazolo[4,3-a]chinolin
    • NSC76484
    • 4,5-Dihydro-1-methyl-s-triazolo(4,3-a)quinolin
    • [1,2,4]triazolo[4,3-a]quinoline, 1-methyl-
    • 1-Methyl-s-triazolo&lt
    • 4,3-a&gt
    • chinolin
    • AC1Q4YIO
    • NCIOpen2_000801
    • AC1L5O9H
    • MLS000736832
    • 1-methyl-s-triazolo(4,3-a)quinoline
    • 1-methyl[1,2,4]triazolo[4,3-a]quinoline
    • ST081820
    • SMR000027494
    • 3-Methyl-s-triazolo&lt
    • 1-Methyl-[1,2,4]triazolo[4,3-a]chinolin; NSC76484; 4,5-Dihydro-1-methyl-s-triazolo(4,3-a)quinolin; [1,2,4]triazolo[4,3-a]quinoline, 1-methyl-; 1-Methyl-s-triazolo< 4,3-a> chinolin; AC1Q4YIO; NCIOpen2_000801; AC1L5O9H; MLS000736832; 1-methyl-s-triazolo(4,3-a)quinoline; 1-methyl[1,2,4]triazolo[4,3-a]quinoline; ST081820; SMR000027494; 3-Methyl-s-triazolo< 4,3-a> chinolin;
    • VYRUZHMGBQXYTF-UHFFFAOYSA-N
    • AKOS001739709
    • MLS000092417
    • BDBM50198451
    • HMS2421M20
    • CHEMBL1491707
    • SR-01000523070-1
    • SR-01000523070
    • DTXSID50291567
    • SCHEMBL11777629
    • 35359-22-9
    • SY357057
    • NSC-76484
    • MFCD01461885
    • STK741651
    • Inchi: 1S/C11H9N3/c1-8-12-13-11-7-6-9-4-2-3-5-10(9)14(8)11/h2-7H,1H3
    • InChI Key: VYRUZHMGBQXYTF-UHFFFAOYSA-N
    • SMILES: N12C(C)=NN=C1C=CC1C=CC=CC2=1

Computed Properties

  • Exact Mass: 183.07977
  • Monoisotopic Mass: 183.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 30.2Ų

Experimental Properties

  • Density: 1.27
  • Refractive Index: 1.7
  • PSA: 30.19
  • LogP: 2.19090
Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.